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Introduction
Ethylboronic acid (C₂H₇BO₂) is an organoboron compound featuring a covalent bond

between a carbon atom of an ethyl group and a boron atom.[1] This carbon-boron (C-B) bond

is the cornerstone of its chemical identity and reactivity, positioning it as a valuable reagent in

modern organic synthesis.[1][2] Boronic acids, as a class, are Lewis acids that can form

reversible covalent complexes with diols, a property leveraged in saccharide sensing and

molecular recognition.[3] However, their most prominent application is in palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the C-B bond facilitates

the formation of new carbon-carbon bonds.[3]

This guide provides a detailed examination of the key characteristics of the C-B bond in

ethylboronic acid, focusing on its structural, energetic, and spectroscopic properties. It

outlines the primary experimental and computational methodologies used for its

characterization and illustrates the bond's central role in chemical transformations.
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The properties of the C-B bond are defined by several key quantitative parameters. While

specific experimental data for ethylboronic acid is not always available in the literature, a

combination of data from analogous compounds and computational studies provides a robust

understanding.
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Parameter Value / Range
Method of

Determination
Notes

Bond Length (r C-B)
~1.56 - 1.57 Å

(estimated)

X-ray Crystallography,

Computational

Modeling (DFT, MP2)

Experimental data for

ethylboronic acid is

not readily available.

This value is based on

typical C(sp³)-B bond

lengths in other

alkylboronic acids and

computational studies

on related molecules.

Boron-carbon bond

lengths can range

from 1.278 Å to 1.645

Å depending on bond

order and

substituents.

Bond Dissociation

Energy (BDE)

Not available in cited

literature

Thermochemical

Analysis,

Computational

Modeling

The BDE represents

the enthalpy change

upon homolytic

cleavage of the C-B

bond. While a precise

experimental value for

ethylboronic acid is

not published, C-B

bonds are generally

moderately strong,

comparable to C-C

bonds.

¹¹B NMR Chemical

Shift (δ)

~30 - 34 ppm ¹¹B NMR

Spectroscopy

The chemical shift is

highly sensitive to the

coordination and

hybridization state of

the boron atom. For

tricoordinate (sp²)

boronic acids, the shift
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is typically in this

range. Formation of a

tetrahedral (sp³)

boronate complex

causes a significant

upfield shift.

¹³C NMR Chemical

Shift (δ)

~5 - 15 ppm

(estimated for C-B)

¹³C NMR

Spectroscopy

The carbon atom

directly attached to

boron often exhibits a

broad, weak signal or

is undetectable due to

quadrupolar

broadening from the

adjacent ¹¹B nucleus.

The estimated range

is for the α-carbon.

C-B Stretching

Frequency (ν)
~1070 - 1190 cm⁻¹

Infrared (IR) & Raman

Spectroscopy

The C-B stretching

vibration is a key

diagnostic peak in the

IR spectrum. The

NIST reference

spectrum for

ethylboronic acid

shows characteristic

absorptions in this

region.

Experimental and Computational Methodologies
Characterizing the C-B bond requires a suite of sophisticated analytical and computational

techniques. The logical workflow for this characterization is outlined below.
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Caption: Experimental and computational workflow for C-B bond characterization.

X-ray Crystallography
This is the definitive method for determining solid-state molecular structure, including precise

bond lengths and angles.

Protocol:

Crystal Growth: High-quality single crystals of ethylboronic acid are grown, typically by

slow evaporation from a suitable solvent. This is often the most challenging step.

Data Collection: The crystal is mounted on a goniometer and cooled (usually in a liquid

nitrogen stream) to minimize thermal vibrations. It is then irradiated with a monochromatic

X-ray beam.

Diffraction Measurement: As the crystal is rotated, a detector records the positions and

intensities of the diffracted X-ray beams.
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Structure Solution: The resulting diffraction pattern is mathematically transformed (via

Fourier transform) into an electron density map of the crystal's unit cell.

Refinement: Atomic positions are fitted to the electron density map and refined to generate

a final structural model with precise C-B bond lengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local electronic environment of the boron and carbon nuclei.

¹¹B NMR Spectroscopy:

Protocol:

A solution of ethylboronic acid is prepared in a deuterated solvent.

The ¹¹B NMR spectrum is acquired. Due to the high natural abundance and sensitivity of

the ¹¹B isotope, acquisition times are relatively short.

The chemical shift (δ) is measured relative to a standard (e.g., BF₃·OEt₂). The observed

shift provides information about the sp² or sp³ hybridization state of the boron atom.

¹³C NMR Spectroscopy:

Protocol:

A concentrated solution of the sample is prepared.

A broadband proton-decoupled ¹³C NMR spectrum is acquired. Decoupling removes C-

H splitting, simplifying the spectrum to single lines for each unique carbon.

The key diagnostic feature for the C-B bond is the signal for the carbon atom directly

attached to boron. This signal is often significantly broadened and reduced in intensity

due to scalar relaxation caused by the quadrupolar ¹¹B nucleus, sometimes rendering it

unobservable.

Infrared (IR) Spectroscopy
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IR spectroscopy measures the vibrational frequencies of bonds within a molecule.

Protocol:

The sample is prepared for analysis, for instance, as a thin liquid film between salt plates

or as a solid dispersion in a KBr pellet.

The sample is exposed to infrared radiation over a range of frequencies (typically 4000 to

400 cm⁻¹).

A detector measures the amount of light transmitted through the sample at each

frequency.

The resulting spectrum shows absorption bands corresponding to specific vibrational

modes. The C-B bond stretching vibration is a key feature found in the fingerprint region of

the spectrum.

Computational Chemistry
Theoretical calculations are used to predict and corroborate experimental findings.

Protocol:

Model Building: A 3D model of the ethylboronic acid molecule is constructed.

Method Selection: A suitable theoretical method and basis set are chosen. Density

Functional Theory (DFT) with functionals like B3LYP or M06, and Møller-Plesset

perturbation theory (MP2) are common choices. Basis sets like 6-31G(d,p) or aug-cc-

pVTZ are frequently used.

Geometry Optimization: An energy minimization calculation is performed to find the lowest

energy conformation of the molecule. This yields theoretical bond lengths and angles.

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized

structure is a true minimum and to predict the IR spectrum.

Property Calculation: Other properties, such as NMR chemical shifts and bond

dissociation energies, can also be computed to compare with experimental data.
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Reactivity and the Role of the C-B Bond: The
Suzuki-Miyaura Coupling
The primary utility of the C-B bond in ethylboronic acid is its role as a nucleophilic ethyl group

donor in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the

most prominent example, enabling the formation of a new C-C bond. The C-B bond is cleaved

during the crucial transmetalation step of the catalytic cycle.

Pd(0)L₂
(Active Catalyst)

R-Pd(II)L₂-X
(Oxidative Adduct)

R-X
Oxidative
Addition

R-Pd(II)L₂-Et
(Transmetalation Product)

Transmetalation
(C-B Bond Cleavage)

Et-B(OR)₃⁻
(Activated Boronate)

Base
R-Et

Reductive
Elimination

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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The cycle proceeds via three key steps:

Oxidative Addition: An organic halide (R-X) reacts with the active Pd(0) catalyst to form a

Pd(II) complex.

Transmetalation: The ethylboronic acid is activated by a base to form a boronate complex.

This complex then transfers its ethyl group to the palladium center, displacing the halide.

This step involves the crucial cleavage of the carbon-boron bond.

Reductive Elimination: The two organic groups (R and Ethyl) on the palladium center couple

and are eliminated, forming the final product (R-Et) and regenerating the Pd(0) catalyst.

Conclusion
The carbon-boron bond in ethylboronic acid is a moderately strong, covalent linkage whose

characteristics are best understood through a combination of spectroscopic, crystallographic,

and computational methods. While its static properties, such as bond length and vibrational

frequency, are defining features, its true significance lies in its controlled reactivity. The ability to

undergo efficient transmetalation makes the C-B bond a linchpin in modern synthetic chemistry,

enabling the construction of complex molecules with high precision and efficiency, a

cornerstone of fields ranging from materials science to drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1630562#key-characteristics-of-the-carbon-boron-
bond-in-ethylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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